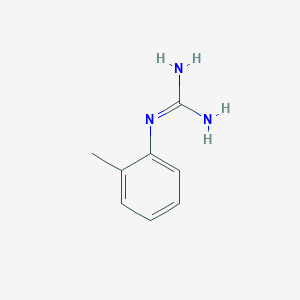

N-o-tolyl-guanidine

Übersicht

Beschreibung

N-o-tolyl-guanidine is an organic compound that belongs to the class of guanidines. It is characterized by the presence of a guanidine group attached to an o-tolyl group. This compound is known for its applications in various fields, including medicinal chemistry and corrosion inhibition.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-o-tolyl-guanidine can be synthesized through several methods. One common approach involves the reaction of o-toluidine with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the reaction of o-toluidine with thiourea followed by oxidation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N-o-tolyl-guanidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: Urea derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted guanidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N-o-tolyl-guanidine hydrochloride is used as a catalyst and reagent in organic synthesis and is employed in the study of enzyme mechanisms and protein interactions within biology. It has also been investigated for potential therapeutic effects and as a precursor in drug synthesis within the field of medicine.

Industrial Applications

In industry, this compound hydrochloride is used in the production of rubber and other polymers. Additionally, it can be utilized as a copper corrosion inhibitor .

Antibacterial Activity

Various guanidine derivatives, including this compound hydrochloride, exhibit significant antibacterial properties. The minimal inhibitory concentration (MIC) against common bacterial strains has been evaluated, showing promising results.

MIC Values for this compound hydrochloride against different bacterial strains :

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound hydrochloride | Staphylococcus aureus | 7.9 |

| Pseudomonas aeruginosa | 31.7 | |

| Escherichia coli | 63.5 | |

| Enterococcus faecalis | 31.7 |

The compound demonstrates the ability to effectively inhibit bacterial growth, but it did not disrupt biofilm formation at the tested concentrations.

Antitumor Activity

This compound hydrochloride has been investigated for its antitumor properties. In vitro studies on human melanoma cells (A375) showed that the compound could induce cytotoxic effects, leading to decreased cell viability and increased apoptotic markers.

Key findings from studies on human melanoma cells (A375) :

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Cytotoxicity Assay | A375 (human melanoma) | 10 | Significant reduction in cell viability |

| Apoptosis Assay | A375 | 20 | Increased apoptotic markers detected |

These results indicate that this compound hydrochloride may have potential as an anticancer agent, meriting further investigation into its mechanisms of action and therapeutic efficacy.

Case Studies

Several case studies have highlighted the therapeutic applications of guanidine compounds, including this compound hydrochloride.

- Lambert-Eaton Myasthenic Syndrome (LEMS): Patients treated with guanidine derivatives showed improvement in muscle strength without significant side effects at therapeutic doses.

- Antimicrobial Dressings: Incorporation of guanidine compounds into wound dressings demonstrated effective antimicrobial activity against common pathogens while supporting fibroblast proliferation.

Research on Sigma Receptors

N,N′-di-o-tolyl-guanidine (o-DTG), a pan-selective σ-receptor agonist, has demonstrated the ability to reduce infarct volume in rats following middle cerebral artery occlusion, even when administered 24 hours post-stroke . It binds to both σ-1 and σ-2 receptors at nanomolar concentrations, interacting with the σ-1 receptor via an amine moiety on the guanidine core .

Detection in Human Urine

Studies have successfully measured 1,3-di-o-tolylguanidine (DTG) levels in human urine samples, revealing its presence, which indicates human exposure to this compound .

Other Guanidine Derivatives

Wirkmechanismus

The mechanism of action of N-o-tolyl-guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. In corrosion inhibition, this compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion .

Vergleich Mit ähnlichen Verbindungen

- 1-(o-tolyl)biguanide

- Cyanoguanidine

- 1-(4-cyanophenyl)guanidine

- N,N’‘’-1,6-hexanediylbis(N’-cyanoguanidine)

Comparison: N-o-tolyl-guanidine is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher efficiency as a corrosion inhibitor and has unique applications in medicinal chemistry .

Biologische Aktivität

N-o-tolyl-guanidine (also known as N,N′-di-o-tolylguanidine or DTG) is a compound of increasing interest due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, antitumor, and toxicological properties, supported by data tables and relevant case studies.

This compound is a derivative of guanidine, characterized by the presence of two o-tolyl groups. Its molecular formula is with a molecular weight of 241.31 g/mol. The compound exhibits unique properties that make it suitable for various applications in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3 |

| Molecular Weight | 241.31 g/mol |

| Melting Point | 175–177 °C |

| Solubility | Soluble in ethanol |

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. In particular, it has shown efficacy against Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , and Enterococcus faecalis at micromolar concentrations. However, it is noted that while it inhibits planktonic growth, it does not disrupt biofilm formation .

Antitumor Activity

This compound has also been investigated for its antitumor properties. In vitro studies indicate that it exhibits significant antiproliferative effects on several cancer cell lines, including:

- Human melanoma (A375)

- Human liver (SMMC-7721)

- Ovarian (SKOV-3)

The compound demonstrated a dose-dependent inhibition of cell proliferation, outperforming some conventional chemotherapeutics like fluorouracil in specific cases .

Table 2: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| A375 (Melanoma) | 12 | Fluorouracil |

| SMMC-7721 (Liver) | 8 | Fluorouracil |

| SKOV-3 (Ovary) | 10 | Fluorouracil |

Toxicological Studies

Despite its promising biological activities, the toxicological profile of this compound warrants attention. Epidemiological studies have linked exposure to this compound with allergic contact dermatitis and other health issues. For instance, a study reported significant correlations between exposure levels and adverse skin reactions . The biological half-life in rats was found to be approximately 9.6 hours, indicating potential accumulation with repeated exposure .

Table 3: Toxicological Data on this compound

| Study Type | Findings |

|---|---|

| Epidemiological | Association with allergic contact dermatitis |

| Animal Study | Biological half-life of 9.6 hours in rats |

| Environmental Exposure | Detected in indoor dust at median concentrations |

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against biofilm-forming bacteria, suggesting potential applications in medical devices where biofilm formation is a concern .

- Antitumor Activity : In vitro testing on human cancer cell lines revealed that this compound could inhibit tumor growth more effectively than traditional chemotherapeutics under certain conditions, indicating its potential as an alternative treatment option .

- Toxicity Assessment : A comprehensive review indicated that while this compound has beneficial properties, its use must be carefully managed to avoid adverse effects, particularly in occupational settings where exposure levels may be significant .

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFVRTNNLLZXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328323 | |

| Record name | N-o-tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37557-40-7 | |

| Record name | N-o-tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of N-o-tolyl-guanidine's binding to sigma receptors in the brain?

A1: While the abstract doesn't delve into the specific downstream effects of this compound binding to sigma receptors, it highlights its potential significance. The research suggests that this compound, along with other similar guanidine derivatives, demonstrates high selectivity for sigma receptors in the brain []. This selectivity is crucial because it implies that these compounds might offer a targeted approach to influencing brain activity mediated by sigma receptors, potentially with fewer off-target effects. The abstract further suggests that this targeted binding could be valuable in diagnosing and treating chronic mental depression and psychotic mental illnesses associated with hallucinations []. This points to the potential therapeutic value of understanding and manipulating sigma receptor activity through compounds like this compound.

Q2: How is this compound used in identifying other compounds with sigma receptor binding activity?

A2: The abstract explains that a tritium-labeled version of N,N'-di-(o-tolyl)-guanidine, a closely related compound, serves as a selection tool for identifying other compounds that bind to sigma receptors []. This method leverages the principle of competitive binding. Researchers can introduce this radiolabeled compound to isolated mammalian brain membranes where it binds to sigma receptors. Subsequently, introducing a different compound with potential sigma receptor binding affinity will displace the labeled compound in proportion to its binding strength []. This displacement, measurable due to the radioactivity, helps researchers screen and identify novel compounds with selective sigma receptor binding activity for further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.